N-cyclohexyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
Description
N-Cyclohexyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic indole derivative characterized by a 2-oxoacetamide backbone substituted with a cyclohexyl group and a methyl group on the amide nitrogen. The compound belongs to a broader class of indole-based molecules known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties .
Properties
IUPAC Name |
N-cyclohexyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19(12-7-3-2-4-8-12)17(21)16(20)14-11-18-15-10-6-5-9-13(14)15/h5-6,9-12,18H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAIEHHBAGBDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic compound belonging to the class of indole derivatives, which are widely recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H20N2O2
- Molecular Weight : 284.35 g/mol
- IUPAC Name : this compound
The compound features a cyclohexyl group attached to the nitrogen atom of the indole ring and an oxoacetamide group at the 2-position of the indole structure, which contributes to its biological activities.
Anticancer Properties
Research has indicated that indole derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : It may trigger programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, making it a candidate for further investigation in infectious disease treatment. Its mechanism includes:
- Inhibition of Bacterial Growth : By disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory effects, potentially beneficial in treating conditions like arthritis or inflammatory bowel disease. The proposed mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6.
- Modulation of NF-kB Pathway : Inhibiting NF-kB activation, which plays a crucial role in inflammation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways crucial for cell survival, proliferation, and apoptosis.
Target Interactions
| Target Protein | Effect |
|---|---|
| Caspases | Activation leading to apoptosis |
| Bcl-2 | Modulation affecting cell survival |
| NF-kB | Inhibition reducing inflammation |
Case Studies and Research Findings
A number of studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A recent study demonstrated that this compound significantly inhibited the growth of several cancer cell lines (e.g., breast and lung cancer) in vitro, with IC50 values indicating potent activity.
- Antimicrobial Efficacy : Another research project evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases.
Scientific Research Applications
Biological Activities
Anticancer Properties
N-cyclohexyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide has been studied for its anticancer potential. Indole derivatives are known to exhibit various biological activities, including anti-cancer effects. For instance, compounds similar to this one have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Antimicrobial Effects
Research indicates that indole derivatives possess antimicrobial properties, which may extend to this compound. The compound's structure allows for interactions with microbial targets, potentially leading to the development of new antimicrobial agents .
Anti-inflammatory Action
The compound has also been investigated for its anti-inflammatory properties. Indoles are recognized for their ability to modulate inflammatory pathways, making them suitable candidates for the treatment of inflammatory diseases .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a building block for the synthesis of more complex organic molecules. Its unique structural features allow chemists to modify it further, leading to the development of novel compounds with enhanced biological activities .
Industrial Production
In industrial settings, the compound can be produced using automated reactors and continuous flow systems, enhancing efficiency and yield. Optimizing reaction conditions is essential for achieving high purity and yield in large-scale production .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Souli et al., 2008 | Anticancer Activity | Demonstrated that indole derivatives exhibit significant inhibition of cancer cell proliferation. |
| Karthikeyan et al., 2009 | Anti-tubercular Effects | Reported on the effectiveness of indole derivatives against Mycobacterium tuberculosis strains. |
| Radwan et al., 2007 | Anti-inflammatory Properties | Found that certain indole derivatives reduced inflammation markers in vitro. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 2-(1H-indol-3-yl)-2-oxoacetamide core but differ in substituents on the amide nitrogen or indole ring. These modifications significantly alter physicochemical properties and bioactivity.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
A. N-Substituents :
- Cyclohexyl vs. Benzyl : Cyclohexyl introduces steric bulk, which may reduce enzymatic degradation compared to the planar benzyl group .
- Methyl vs. Cyclopropyl : N-Methyl analogs exhibit lower metabolic stability due to easier oxidation, whereas cyclopropyl groups resist CYP450-mediated breakdown .
B. Indole Modifications :
- 5-Fluoro Substitution : Fluorination at the 5-position of indole increases electronegativity, enhancing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- 2-Methylindole : Steric hindrance at the 2-position may reduce π-π stacking interactions but improve selectivity for specific targets .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-cyclohexyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide, and how is purity validated?
- Methodology : The compound is synthesized via reflux condensation of indole-derived precursors with cyclohexylmethylamine derivatives. Key steps include TLC monitoring, recrystallization (e.g., methanol), and spectroscopic validation (FT-IR, H/C NMR). Purity is confirmed using HPLC (>95%) and melting point analysis .
- Analytical Confirmation : Mass spectrometry (HRMS) and elemental analysis (C, H, N) ensure molecular integrity. For example, FT-IR confirms the presence of carbonyl (C=O, ~1700 cm) and indole N-H (~3400 cm) groups .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodology : Single-crystal X-ray diffraction (SHELX suite) resolves the 3D structure. Data collection involves Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K). Hydrogen bonding networks and torsion angles are analyzed using Olex2 or Mercury .
- Key Findings : The indole moiety adopts a planar conformation, with the cyclohexyl group in a chair configuration. Intermolecular N–H···O interactions stabilize the lattice, critical for predicting solubility .
Q. What spectroscopic techniques characterize its electronic and vibrational properties?
- Methodology : FT-Raman and C NMR identify vibrational modes (e.g., C=O stretching at 1650–1750 cm) and electronic transitions. DFT calculations (B3LYP/6-311++G(d,p)) correlate experimental spectra with theoretical models .
Advanced Research Questions
Q. How do structural modifications at the indole 5-position affect bioactivity?
- Methodology : Structure-activity relationship (SAR) studies introduce substituents (e.g., fluoro, methoxy) at the indole 5-position. Cytotoxicity is evaluated in cancer cell lines (HepG2, MCF7) via MTT assays. For example, fluorination enhances apoptotic activity (IC = 10.56 μM in HepG2), while methoxy groups improve metabolic stability .
- Data Analysis : Dose-dependent caspase-3/8 activation (Western blot) confirms apoptosis pathways. PARP cleavage assays differentiate caspase-dependent vs. independent mechanisms .
Q. How are discrepancies between experimental and computational vibrational spectra resolved?
- Methodology : Discrepancies (e.g., C=O stretching frequency shifts) arise from solvent effects or anharmonicity. Polarizable continuum models (PCM) refine DFT calculations. Experimental validation in DMSO vs. gas phase resolves environmental impacts .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
- Methodology : DoE (Design of Experiments) evaluates reaction parameters (temperature, solvent polarity, catalyst loading). For instance, replacing aniline with methylamine in refluxing ethanol reduces dimerization byproducts. GC-MS monitors intermediates .
Q. How does the compound interact with biological targets at the molecular level?
- Methodology : Molecular docking (AutoDock Vina) predicts binding to caspase-8 (PDB: 3KJQ). MD simulations (AMBER) assess stability of ligand-receptor complexes. Fluorescence quenching assays validate binding constants (K) .
Data Contradiction and Validation
Q. How are conflicting reports about anti-inflammatory vs. cytotoxic activity reconciled?
- Methodology : Dose-response curves (0.1–100 μM) differentiate therapeutic windows. For example, low doses (≤10 μM) inhibit COX-2 (ELISA), while higher doses (>20 μM) trigger caspase-8-mediated apoptosis. Species-specific assays (human vs. murine macrophages) clarify mechanistic divergence .
Q. What crystallographic challenges arise from polymorphism, and how are they addressed?
- Methodology : Polymorph screening (solvent-drop grinding) identifies stable forms. Differential scanning calorimetry (DSC) and PXDR distinguish enantiotropic vs. monotropic transitions. SHELXL refinement with TWINABS handles twinning in low-symmetry space groups .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
